An In-Depth Technical Guide to the Physicochemical Characterization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline
An In-Depth Technical Guide to the Physicochemical Characterization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline
This guide provides a comprehensive overview of the essential physical properties of the novel research compound, N-Cyclopropyl-2,3-difluoro-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational physicochemical characteristics of this compound and establishes the rigorous experimental methodologies required for their validation. As a key intermediate in pharmaceutical synthesis, a thorough understanding of these properties is paramount for its effective application in medicinal chemistry and materials science.[1][2]
The structural uniqueness of N-Cyclopropyl-2,3-difluoro-6-nitroaniline, featuring a cyclopropyl moiety, difluoro substitution on the aromatic ring, and a nitro group, suggests a complex interplay of electronic and steric effects that dictate its behavior.[2] The presence of fluorine atoms can significantly influence reactivity and physiological properties, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution.[2] The cyclopropyl group is of particular interest in medicinal chemistry for imparting conformational rigidity and metabolic stability.[2]
This guide is structured to provide not just data, but a framework for the empirical validation of the compound's physical properties, ensuring scientific integrity and reproducibility.
Compound Identification and Core Properties
A precise identification of N-Cyclopropyl-2,3-difluoro-6-nitroaniline is the first step in any rigorous scientific investigation. The fundamental identifiers and calculated properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-Cyclopropyl-2,3-difluoro-6-nitroaniline | [1] |
| CAS Number | 1249882-57-2 | [1] |
| Molecular Formula | C₉H₈F₂N₂O₂ | [3] |
| Molecular Weight | 214.17 g/mol | Calculated |
| Canonical SMILES | C1CC1NC2=C(C(=CC=C2F)F)[O-] | [1] |
Experimental Determination of Physicochemical Properties
Due to the novel nature of this compound, experimentally determined data for its core physical properties such as melting point, boiling point, and solubility are not yet widely published. The following sections detail the authoritative, field-proven methodologies for the precise measurement of these critical parameters.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, characteristic physical constant that serves as a crucial indicator of purity. For a novel compound like N-Cyclopropyl-2,3-difluoro-6-nitroaniline, an accurate determination of its melting range is a foundational step in its characterization.
This method remains a gold standard for its simplicity, accuracy, and the small sample quantity required.
-
Sample Preparation: A small quantity of dry, crystalline N-Cyclopropyl-2,3-difluoro-6-nitroaniline is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus, adjacent to a high-precision thermometer or an integrated digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
-
Validation: The determination is repeated at least twice to ensure reproducibility. A narrow melting range (typically ≤ 1 °C) is indicative of high purity.
Solubility Profiling
Understanding the solubility of N-Cyclopropyl-2,3-difluoro-6-nitroaniline in various solvents is critical for its application in synthetic reactions, formulation development, and biological assays. A comprehensive solubility profile should be established in a range of aqueous and organic solvents.
The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.
-
System Preparation: An excess amount of solid N-Cyclopropyl-2,3-difluoro-6-nitroaniline is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO)) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Sample Separation: After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the molecular structure and purity of N-Cyclopropyl-2,3-difluoro-6-nitroaniline. While specific spectra for this compound are often available from suppliers upon request, the following outlines the standard techniques and their expected utility.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and types of protons, including those on the cyclopropyl ring and the aromatic ring, as well as the amine proton.
-
¹³C NMR: Will show the number of unique carbon environments in the molecule.
-
¹⁹F NMR: Is essential for confirming the presence and chemical environment of the two fluorine atoms on the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: From the secondary amine.
-
Aromatic C-H stretch.
-
Asymmetric and symmetric NO₂ stretches: Characteristic of the nitro group.
-
C-F stretches.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.
Data Visualization and Workflow
A logical and systematic workflow is crucial for the comprehensive characterization of a new chemical entity.
Caption: Workflow for the physicochemical characterization of N-Cyclopropyl-2,3-difluoro-6-nitroaniline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Cyclopropyl-2,3-difluoro-6-nitroaniline was not publicly available, related nitroaniline compounds are classified as hazardous.[4] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
-
Molbase. N-Cyclopropyl-2,3-difluoro-6-nitroaniline. [Link]
-
PubChem. 2-Nitroaniline. [Link]
-
PubChem. 3-Nitroaniline. [Link]
-
ResearchGate. Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. [Link]
-
OSHA. P-NITROANILINE. [Link]
-
AA Blocks. 2,3-difluoro-N,N-dimethyl-6-{[1-(methylamino)cyclopropyl]methyl}aniline. [Link]
-
NIST. m-Nitroaniline. [Link]
-
SpectraBase. N-Cyclopropyl-4-fluoroaniline - Optional[Vapor Phase IR] - Spectrum. [Link]
-
NIST. o-Nitroaniline. [Link]
-
NIST. m-Nitroaniline. [Link]
